molecular formula C19H27N5O4S B10930616 methyl 2-({[(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

methyl 2-({[(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10930616
M. Wt: 421.5 g/mol
InChI Key: AVCLCFIWOVRKMF-UHFFFAOYSA-N
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Description

METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and an amine.

    Amination: The pyrazole derivative is then subjected to amination with ethylenediamine to introduce the aminoethyl group.

    Acetylation: The resulting compound undergoes acetylation with acetic anhydride to form the oxoacetyl derivative.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction with methyl 4,5-dimethyl-3-thiophenecarboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole and thiophene rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The amino and oxoacetyl groups may also play a role in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: is similar to other thiophene derivatives such as:

Uniqueness

The uniqueness of METHYL 2-({2-[(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)AMINO]-2-OXOACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both pyrazole and thiophene rings, along with amino and oxoacetyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 2-[[2-[2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]ethylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H27N5O4S/c1-6-24-10-14(12(3)23-24)9-20-7-8-21-16(25)17(26)22-18-15(19(27)28-5)11(2)13(4)29-18/h10,20H,6-9H2,1-5H3,(H,21,25)(H,22,26)

InChI Key

AVCLCFIWOVRKMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC

Origin of Product

United States

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